molecular formula C13H11ClO B180000 (R)-4-Chlorobenzhydrol CAS No. 123535-85-3

(R)-4-Chlorobenzhydrol

Cat. No. B180000
M. Wt: 218.68 g/mol
InChI Key: AJYOOHCNOXWTKJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Chlorobenzhydrol, also known as 4-CB, is a chiral compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 197.66 g/mol. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in different fields of research.

Mechanism Of Action

The mechanism of action of (R)-4-Chlorobenzhydrol is not fully understood. However, it has been found to interact with certain receptors in the body, particularly the serotonin 5-HT2A receptor. This interaction leads to the activation of the receptor, resulting in various physiological effects.

Biochemical And Physiological Effects

(R)-4-Chlorobenzhydrol has been found to have various biochemical and physiological effects, including the following:
1. It has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
2. It has been found to have antipsychotic effects, reducing the symptoms of psychosis.
3. It has been found to have anti-inflammatory effects, reducing inflammation in the body.
4. It has been found to have antitumor effects, inhibiting the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

(R)-4-Chlorobenzhydrol has several advantages and limitations for lab experiments, including the following:
Advantages:
1. It is a chiral compound, making it a valuable tool in the study of chiral chemistry.
2. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of pharmacology.
3. It is relatively easy to synthesize, making it readily available for use in lab experiments.
Limitations:
1. It is a controlled substance, requiring special permits and licenses for use in lab experiments.
2. It has been found to have potential toxic effects, requiring careful handling and disposal.
3. It has limited solubility in water, making it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the use of (R)-4-Chlorobenzhydrol in scientific research, including the following:
1. Further studies on the mechanism of action of (R)-4-Chlorobenzhydrol.
2. Development of new synthetic methods for the preparation of (R)-4-Chlorobenzhydrol.
3. Study of the potential therapeutic applications of (R)-4-Chlorobenzhydrol in the treatment of various diseases.
4. Development of new derivatives of (R)-4-Chlorobenzhydrol with improved properties and efficacy.
Conclusion:
(R)-4-Chlorobenzhydrol is a valuable tool in scientific research, particularly in the field of pharmacology. Its various biochemical and physiological effects make it a versatile compound with numerous applications. Further research on its mechanism of action and potential therapeutic applications is needed to fully understand its potential in the field of medicine.

Synthesis Methods

The synthesis of (R)-4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using a chiral reducing agent. The most commonly used reducing agent is sodium borohydride (NaBH4) in the presence of a chiral ligand. The chiral ligand used in the reduction process determines the stereoselectivity of the reaction, resulting in the formation of either (R)- or (S)-4-Chlorobenzhydrol.

Scientific Research Applications

(R)-4-Chlorobenzhydrol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have various applications, including the following:
1. As a chiral auxiliary in the synthesis of other chiral compounds.
2. As a reagent in the determination of the enantiomeric purity of other chiral compounds.
3. As a ligand in the preparation of chiral metal complexes.
4. As a tool in the study of the mechanism of action of certain drugs.

properties

CAS RN

123535-85-3

Product Name

(R)-4-Chlorobenzhydrol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1

InChI Key

AJYOOHCNOXWTKJ-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)O

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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